(3S,4R)-4-(Cbz-amino)-3-fluoropiperidine
Overview
Description
(3S,4R)-4-(Cbz-amino)-3-fluoropiperidine is a fluorinated piperidine derivative. Piperidine compounds are known for their diverse applications in medicinal chemistry, particularly as building blocks for pharmaceuticals. The presence of a fluorine atom and a carbobenzyloxy (Cbz) protecting group adds unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-(Cbz-amino)-3-fluoropiperidine typically involves the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Fluorination: Introduction of the fluorine atom at the 3-position can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Cbz Protection: The amino group at the 4-position is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include continuous flow chemistry techniques and the use of automated reactors.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-(Cbz-amino)-3-fluoropiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine position using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3S,4R)-4-(Cbz-amino)-3-fluoropiperidine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of fluorinated piperidines on biological systems. Fluorine atoms often enhance the metabolic stability and bioavailability of compounds.
Medicine
In medicinal chemistry, this compound can be a precursor for the development of pharmaceuticals, particularly those targeting the central nervous system or possessing antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, polymers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3S,4R)-4-(Cbz-amino)-3-fluoropiperidine would depend on its specific application. Generally, the fluorine atom can influence the compound’s interaction with biological targets, enhancing binding affinity and selectivity. The Cbz protecting group can be removed under specific conditions to reveal the free amine, which can then interact with various molecular targets.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-4-Amino-3-fluoropiperidine: Lacks the Cbz protecting group, making it more reactive.
(3S,4R)-4-(Boc-amino)-3-fluoropiperidine: Contains a tert-butyloxycarbonyl (Boc) protecting group instead of Cbz.
(3S,4R)-4-(Cbz-amino)-3-chloropiperidine: Contains a chlorine atom instead of fluorine.
Uniqueness
(3S,4R)-4-(Cbz-amino)-3-fluoropiperidine is unique due to the combination of the fluorine atom and the Cbz protecting group. This combination can enhance the compound’s stability, reactivity, and potential biological activity compared to its analogs.
Properties
IUPAC Name |
benzyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2/c14-11-8-15-7-6-12(11)16-13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,16,17)/t11-,12+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPWWTIOOLQURY-NWDGAFQWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1NC(=O)OCC2=CC=CC=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]([C@@H]1NC(=O)OCC2=CC=CC=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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